Enhanced Insulin Sensitivity vs. Rosiglitazone in ZDF Rats: A Head-to-Head Preclinical Comparison
In a direct head-to-head study using Zucker diabetic fatty (ZDF) rats, ragaglitazar treatment resulted in overall reduced circulating insulin levels and improved whole-body insulin sensitivity to a significantly greater extent than the PPARγ-preferential agonist rosiglitazone, despite both compounds normalizing hyperglycemia and HbA1c [1].
| Evidence Dimension | Reduction in circulating insulin (indicator of improved insulin sensitivity) |
|---|---|
| Target Compound Data | Ragaglitazar: Greater reduction in circulating insulin |
| Comparator Or Baseline | Rosiglitazone: Lesser reduction in circulating insulin |
| Quantified Difference | Ragaglitazar improved insulin sensitivity to a greater extent than rosiglitazone; specific fold-change not quantified in the abstract |
| Conditions | Zucker diabetic fatty (ZDF) rats; early and late intervention studies |
Why This Matters
This direct evidence demonstrates that ragaglitazar's dual PPARα/γ activation yields superior insulin-sensitizing efficacy compared to a selective PPARγ agonist in a relevant diabetic animal model.
- [1] Brand, C. L., Sturis, J., Gotfredsen, C. F., Fleckner, J., Fledelius, C., Hansen, B. F., Andersen, B., Ye, J. M., Sauerberg, P., & Wassermann, K. (2003). Dual PPARalpha /gamma activation provides enhanced improvement of insulin sensitivity and glycemic control in ZDF rats. American Journal of Physiology-Endocrinology and Metabolism, 284(4), E841-E854. View Source
